1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione
Description
1-((6aR,8R,9aR)-2,2,4,4-Tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione (CAS: 84828-97-7) is a structurally complex organosilicon compound featuring a fused furo-trioxadisilocin ring system attached to a pyrimidine-2,4-dione moiety. Its molecular formula is C₂₁H₃₆N₂O₇Si₂, with an average mass of 484.698 g/mol and three defined stereocenters at positions 6aR, 8R, and 9aR . The compound is characterized by its tetrahedral silicon centers, isopropyl substituents, and a ketone group at position 9 of the siloxane ring. This molecule is primarily utilized in synthetic organic chemistry, particularly in nucleoside analog synthesis and protective group strategies for hydroxyl functionalities .
Properties
IUPAC Name |
1-[(6aR,8R,9aR)-9-oxo-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O7Si2/c1-12(2)31(13(3)4)27-11-16-19(29-32(30-31,14(5)6)15(7)8)18(25)20(28-16)23-10-9-17(24)22-21(23)26/h9-10,12-16,19-20H,11H2,1-8H3,(H,22,24,26)/t16-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLMWUCVJNOKKT-NSISKUIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(=O)C(O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C(=O)[C@@H](O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O7Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione (CAS No. 84828-97-7) is a complex organic compound with potential biological activities that have been the subject of various studies. This article aims to explore its biological activity through detailed research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H36N2O7Si2 |
| Molecular Weight | 444.67 g/mol |
| IUPAC Name | 1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione |
| CAS Number | 84828-97-7 |
Antitumor Activity
Recent studies indicate that compounds similar to 1-((6Ar,8r,9ar)-...) exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antiviral Properties
Research has shown that pyrimidine derivatives can possess antiviral activity:
- Case Study : A study demonstrated that derivatives of pyrimidine could inhibit viral replication in vitro. Further investigations are needed to establish the efficacy of this specific compound against viruses.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases:
- Research Findings : Compounds with similar structures have been shown to scavenge free radicals effectively. This suggests a potential for 1-((6Ar,8r,9ar)-...) to contribute to antioxidant defenses.
Enzyme Inhibition
Inhibition of specific enzymes is another area of interest:
- Enzyme Targets : The compound may inhibit enzymes involved in metabolic pathways relevant to disease states. For example:
- Cyclooxygenase (COX) : Inhibition could lead to anti-inflammatory effects.
- Dipeptidyl Peptidase IV (DPP-IV) : Potential implications for diabetes management.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Line Studies : Testing on various cancer cell lines showed a dose-dependent inhibition of cell growth.
- Antiviral Screening : The compound was screened against several viruses with promising results in reducing viral load.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential:
- Animal Models : Animal studies indicated that administration of the compound resulted in reduced tumor size compared to control groups.
- Toxicity Assessment : Safety profiles were established through toxicity testing in rodents, showing acceptable levels without significant adverse effects.
Comparison with Similar Compounds
Hydroxyl-Substituted Derivative
The compound 1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione (C₂₁H₃₈N₂O₇Si₂) replaces the 9-oxo group with a hydroxyl group. The hydroxyl variant is synthesized via deoxygenation protocols, as described by Robins et al. (1983), which employ regiospecific alcohol reduction .
Methoxy-Protected Derivative
In 1-(4-methoxybenzyl)-3-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1H,3H)-dione , the 9-oxo group is replaced by a methoxy group, and a 4-methoxybenzyl (PMB) protective group is introduced at the pyrimidine nitrogen. This derivative (C₃₀H₄₆N₂O₈Si₂, MW: 658.94 g/mol) exhibits enhanced steric bulk and stability under acidic conditions. Synthesis involves chlorosilane-mediated silylation (75% yield) followed by NaH/MeI methylation .
Purine-Based Analogues
Replacing the pyrimidine-2,4-dione with a purine ring yields compounds like 9-((6aR,8R,9S,9aS)-9-amino-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-9H-purin-6-amine (C₂₂H₃₈N₆O₅Si₂). This substitution shifts biological activity toward cofactor roles (e.g., in diazirine-FAD probes) due to purine’s affinity for nucleotide-binding enzymes. Synthesis involves azide-to-amine reduction (e.g., Staudinger reaction) .
Heteroatom and Ring System Variations
Phospholane-Containing Analogues
1-[(3aR,4S,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione (CAS: 606-02-0) replaces the siloxane ring with a dioxaphospholane system. The phosphorus atom introduces greater electronegativity and hydrolytic instability compared to silicon, making it suitable for transient biological interactions (e.g., nucleotide cyclization). Molecular weight is significantly lower (306.17 g/mol) due to reduced alkyl substituents .
Stereochemical and Functional Group Comparisons
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step heterocyclic chemistry, often employing spirocyclic intermediates and coupling reactions. Key steps include:
- Spirocyclization : Formation of the furo-trioxadisilocin core via condensation reactions, as seen in analogous spirocyclic systems .
- Protecting Group Strategy : Use of tetraisopropyl groups to stabilize siloxane moieties during ring closure, minimizing side reactions .
- Purification : Column chromatography (e.g., silica gel with THF/hexane gradients) is critical for isolating intermediates, as demonstrated in dispirophosphazene syntheses .
Optimization : Monitor reaction progress via TLC and adjust stoichiometry of reagents like triethylamine to suppress byproducts .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Elemental Analysis : Validates empirical formula and detects impurities (e.g., residual solvents or unreacted intermediates) .
- Spectroscopy :
- IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the dione moiety) .
- UV-Vis : Confirms π-π* transitions in the pyrimidine ring (λmax ~260–280 nm) .
- X-ray Crystallography : Resolves stereochemistry at the 6Ar, 8r, and 9ar positions, particularly for confirming sp³ hybridization in the tetrahydrofuro system .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural confirmation?
Contradictions often arise from dynamic processes (e.g., ring puckering or rotamerism). Methodological approaches include:
- Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting or coalescence at elevated temperatures .
- DFT Calculations : Compare computed NMR chemical shifts (using B3LYP/6-31G* basis sets) with experimental data to validate stereoelectronic effects .
- Multi-Technique Cross-Validation : Pair X-ray data with NOESY NMR to resolve ambiguities in spatial arrangements .
Q. What mechanistic insights exist for the formation of the furo-trioxadisilocin core?
- Stepwise Cyclization : The core likely forms via nucleophilic attack of a silanolate oxygen on a carbonyl electrophile, followed by dehydration. This is supported by analogous siloxane ring-closure mechanisms .
- Role of Steric Effects : Tetraisopropyl groups hinder undesired intermolecular reactions, favoring intramolecular cyclization .
- Catalysis : Acidic or basic conditions may accelerate specific steps; for example, triethylamine facilitates deprotonation in phosphazene syntheses .
Q. How can researchers design experiments to study its potential in medicinal chemistry?
- Targeted Functionalization : Introduce substituents (e.g., fluorinated or methyl groups) at the pyrimidine-2,4-dione moiety to modulate bioactivity, as seen in related quinoline-dione derivatives .
- Interaction Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity with biological targets (e.g., enzymes or DNA) .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with viral proteases or cancer-related kinases .
Q. What safety protocols are critical during its synthesis and handling?
- Siloxane Precursors : Handle moisture-sensitive intermediates under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Waste Management : Neutralize acidic/basic byproducts before disposal (e.g., quench with aqueous NaHCO₃ or citric acid) .
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods when working with volatile solvents (e.g., THF) or toxic reagents .
Methodological Guidelines
Q. Table 1: Key Techniques for Advanced Research
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
